N-(2-cyanophenyl)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetamide
Description
N-(2-cyanophenyl)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetamide is a synthetic small molecule characterized by a 6,7-dimethoxy-substituted 3,4-dihydroisoquinoline core linked via an acetamide group to a 2-cyanophenyl substituent. The 6,7-dimethoxy groups on the isoquinoline ring enhance metabolic stability and bioavailability by reducing oxidative degradation, as observed in similar compounds . The 2-cyanophenyl moiety introduces a strong electron-withdrawing group (EWG) at the ortho position, which may influence target binding affinity and selectivity.
Properties
IUPAC Name |
N-(2-cyanophenyl)-2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-25-18-9-14-7-8-23(12-16(14)10-19(18)26-2)13-20(24)22-17-6-4-3-5-15(17)11-21/h3-6,9-10H,7-8,12-13H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOBTGNFTSKJMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CC(=O)NC3=CC=CC=C3C#N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-cyanophenyl)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetamide, also known by its CAS number 790265-55-3, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C20H21N3O3
- Molecular Weight : 351.3990 g/mol
- CAS Number : 790265-55-3
The compound features a unique structure that combines a cyanophenyl group with a dihydroisoquinoline moiety, which is known for various biological activities.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, derivatives of thioquinazoline-N-aryl-acetamide have shown significant activity against SARS-CoV-2. In these studies, the compounds demonstrated inhibitory concentrations (IC50) in the range of 21.4 to 38.45 µM against viral replication stages while maintaining selectivity indices (SI) indicating lower toxicity to host cells .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Viral Entry : Compounds have been shown to interfere with the adsorption phase of viral entry.
- Replication Inhibition : They can inhibit viral replication post-entry.
- Virucidal Properties : Some derivatives display direct virucidal activity against viruses.
Antidiabetic Activity
Research has also indicated that certain isoquinoline derivatives exhibit hypoglycemic effects. These compounds have been shown to enhance insulin sensitivity and improve glucose metabolism in preclinical models . The specific activity of this compound in this regard remains to be fully elucidated.
Table 1: Antiviral Activity Data
| Compound | IC50 (µM) | CC50 (µM) | SI (Selectivity Index) |
|---|---|---|---|
| Compound A | 21.4 | 227.5 | 10.6 |
| Compound B | 38.45 | 620 | 16.1 |
| N-(2-cyanophenyl)-2-(6,7-dimethoxy...) | TBD | TBD | TBD |
Note: TBD = To Be Determined; data for N-(2-cyanophenyl)-2-(6,7-dimethoxy...) is pending further research.
Research Insights
- Antiviral Efficacy : In vitro studies have reported that the synthesized derivatives showed moderate to potent antiviral activity against various RNA viruses.
- Cytotoxicity Assessment : The cytotoxicity of these compounds was evaluated using Vero-E6 cell lines through MTT assays, revealing promising selectivity towards viral inhibition without significant toxicity to host cells.
- Potential Therapeutic Applications : The dual activity profile suggests potential applications in treating viral infections and metabolic disorders like diabetes.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to N-(2-cyanophenyl)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetamide exhibit anticancer properties. The isoquinoline moiety has been identified as a scaffold for developing anticancer agents due to its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Studies have shown that derivatives of this compound can target specific signaling pathways involved in cancer progression.
2. Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research has indicated that isoquinoline derivatives can modulate neurotransmitter systems and exhibit antioxidant properties, which are crucial for protecting neuronal cells from oxidative stress.
3. Antimicrobial Properties
Preliminary studies have also explored the antimicrobial activity of this compound. Its ability to inhibit bacterial growth makes it a potential candidate for developing new antibiotics, particularly against resistant strains of bacteria.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated that isoquinoline derivatives can inhibit tumor growth in xenograft models. |
| Study 2 | Neuroprotection | Reported significant neuroprotective effects in animal models of Alzheimer's disease, with improved cognitive function. |
| Study 3 | Antimicrobial Activity | Found effective inhibition of Gram-positive bacteria, suggesting potential as a new antibiotic agent. |
Chemical Reactions Analysis
Reaction Optimization
Copper-catalyzed methods enhance coupling efficiency in analogous systems. For example, a CuI-catalyzed cascade reaction achieves 82% yield under optimized conditions :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Catalyst | CuI (10 mol%) | +40% vs. CuBr |
| Base | Cs₂CO₃ (2.0 equiv) | +29% vs. K₂CO₃ |
| Solvent | Dioxane | +22% vs. DMF |
| Temperature | 80°C | +12% vs. 60°C |
Electrochemical methods (e.g., C(sp³)-H difluoroalkylation) have also been explored for related tetrahydroisoquinoline derivatives, achieving functionalization at 0°C with 5 mA current .
Comparative Analysis with Analogous Compounds
Structural analogs demonstrate varied reactivity based on substituents:
The electron-deficient cyanophenyl group in the target compound enhances susceptibility to nucleophilic aromatic substitution (NAS), enabling regioselective modifications.
Stability and Degradation
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing Groups (EWGs): The 2-cyano group in the target compound contrasts with para-substituted EWGs (e.g., 4-chloro in 5j). SAR studies indicate that para-EWGs enhance HIV-1 RT inhibition, while ortho substituents may alter binding orientation .
- Linker Modifications: Series 8 compounds (e.g., 8h) with an ethanone linker outperformed acetamide-linked analogs (series 5) in HIV-1 RT inhibition, suggesting linker flexibility impacts potency .
- Hybrid Structures: Benzothiazole-isoquinoline hybrids (e.g., 4b) exhibit dual MAO-B/BChE inhibition, whereas the target compound’s 2-cyanophenyl group may favor selectivity for other targets like sigma-2 receptors .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations:
Therapeutic Potential and Target Selectivity
- HIV-1 RT Inhibition: Analogs like 5j and 8h show moderate to strong RT inhibition, but the target compound’s ortho-cyano group may reduce potency compared to para-EWG derivatives .
- Neurodegenerative Diseases: Benzothiazole-isoquinoline hybrids (e.g., 4b) inhibit MAO-B and BChE, making the target compound a candidate for Parkinson’s or Alzheimer’s disease if it retains similar activity .
- Cancer Imaging: Sigma-2 receptor ligands (e.g., [18F]3c) share the dihydroisoquinoline core, suggesting the target compound could be radiolabeled for tumor proliferation imaging .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing N-(2-cyanophenyl)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetamide and related analogs?
- Methodology : Acylation and nucleophilic substitution are key steps. For example, coupling 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives with activated acetamide intermediates using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane (DCM) with triethylamine as a base . Alternatively, acetylation of intermediates with acetyl chloride in the presence of Na₂CO₃ under reflux conditions yields acetamide derivatives (e.g., 58% yield for a related compound) .
- Optimization : Purification via silica gel chromatography (gradient elution with MeOH/CH₂Cl₂) and recrystallization (e.g., ethyl acetate) ensures high purity .
Q. How is structural characterization performed for this compound?
- Analytical Techniques :
- 1H/13C NMR : Aromatic protons (δ 6.5–7.7 ppm), methoxy groups (δ 3.8–3.9 ppm), and acetamide carbonyls (δ ~168–170 ppm) are diagnostic .
- Mass Spectrometry : ESI/APCI(+) confirms molecular ion peaks (e.g., [M+H]+ at m/z 347 for analogs) .
- IR Spectroscopy : Stretching frequencies for amide C=O (~1688 cm⁻¹) and nitrile C≡N (~2220 cm⁻¹) validate functional groups .
Q. What preliminary pharmacological targets are associated with this scaffold?
- Known Targets : Derivatives of 6,7-dimethoxy-3,4-dihydroisoquinoline exhibit activity against HIV-1 reverse transcriptase (IC₅₀: 0.8–5.2 µM) , σ2 receptors (for cancer imaging) , and P-glycoprotein (multidrug resistance reversal) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Key Modifications :
- Phenyl Substituents : Electron-withdrawing groups (e.g., -CN, -F) enhance target binding. For example, N-(4-fluorophenyl) analogs show improved HIV-1 RT inhibition compared to methoxy-substituted derivatives .
- Isoquinoline Modifications : Varying methoxy positions (e.g., 6,7- vs. 7,8-dimethoxy) alters lipophilicity and receptor affinity .
Q. What experimental strategies are used to assess σ2 receptor targeting for cancer imaging?
- Radiolabeling : Incorporate 18F isotopes via nucleophilic substitution (e.g., 18F-ISO-1: Kd = 12 nM for σ2 receptors) .
- In Vivo Validation : PET imaging in xenograft models (e.g., breast cancer) correlates tracer uptake (SUVmax) with Ki-67 proliferation indices (R² > 0.85) .
Q. How can computational models predict pharmacokinetic properties like logP and blood-brain barrier (BBB) penetration?
- In Silico Tools :
- Lipophilicity : SwissADME predicts logP values (e.g., 2.8–3.5 for analogs), guiding solubility optimization .
- BBB Score : QikProp calculates CNS activity (< -3 suggests poor BBB penetration) .
- Validation : Compare with HPLC-measured logD7.4 and in vitro BBB models (e.g., PAMPA) .
Methodological Notes
- Contradictions : While σ2-targeted analogs show promise in imaging , some derivatives (e.g., P-gp inhibitors) may exhibit off-target effects, requiring counter-screens against related transporters (e.g., BCRP) .
- Validation : Always cross-verify computational logP predictions with experimental shake-flask/HPLC data to account for ionization effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
